![molecular formula C23H20N2O4S B2454988 5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005270-98-3](/img/structure/B2454988.png)
5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electron Transport Layer in Polymer Solar Cells
One application is in the development of materials for polymer solar cells. A study by Hu et al. (2015) on a novel alcohol-soluble n-type conjugated polyelectrolyte, which shares a common structural motif of diketopyrrolopyrrole (DPP) backbone with the queried compound, demonstrated its utility as an electron transport layer. This material showcased high conductivity and electron mobility due to the electron-deficient nature of the DPP backbone, significantly improving the power conversion efficiency of inverted polymer solar cells (Hu et al., 2015).
Photophysical Properties and Optical Materials
Another area of application involves the photophysical properties and development of optical materials. Zhang et al. (2014) synthesized a series of symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions, exploring their optical properties for potential use in organic optoelectronic materials. These derivatives exhibited varying absorption and emission characteristics based on the electron-donating strength of substituents, indicating their utility in creating novel materials for optoelectronic devices (Zhang et al., 2014).
Anticancer Activity
In the pharmaceutical domain, compounds with similar structures have been evaluated for their anticancer properties. A study by Vaddula et al. (2016) on 5-(2′-indolyl)thiazoles, which share a heterocyclic structure akin to the queried compound, reported significant cytotoxicity against selected human cancer cell lines. This suggests the potential of structurally related compounds in developing anticancer agents (Vaddula et al., 2016).
Organic Solar Cells
The development of non-fullerene electron acceptors for organic solar cells represents another application. A study by Raynor et al. (2016) introduced a novel solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities. This material exhibited high solubility, thermal stability, and a notable power conversion efficiency when paired with conventional donor polymers, highlighting its application in enhancing the efficiency of organic solar cells (Raynor et al., 2016).
特性
IUPAC Name |
5-(3-methoxyphenyl)-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-7-3-4-10-17(14)25-20(18-11-6-12-30-18)19-21(29-25)23(27)24(22(19)26)15-8-5-9-16(13-15)28-2/h3-13,19-21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMSVMBTGWOPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)OC)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
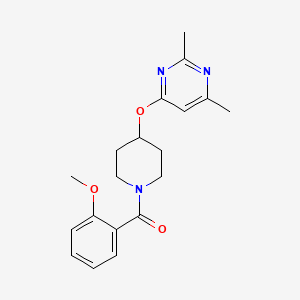
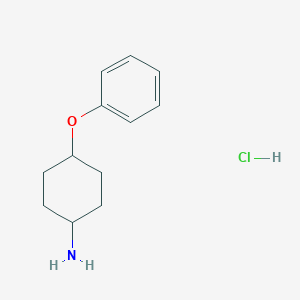
![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)
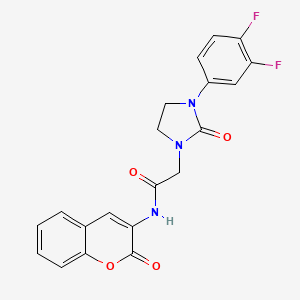

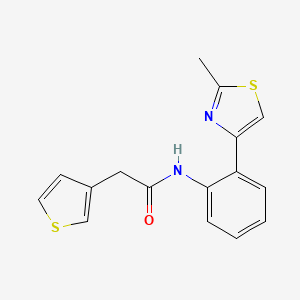
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
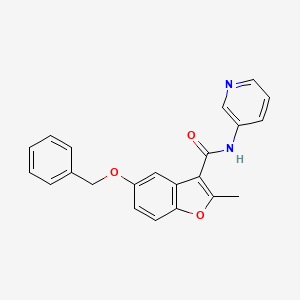
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
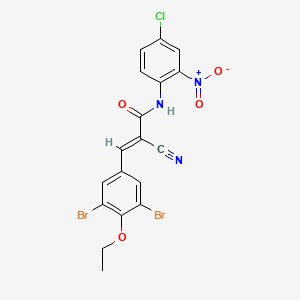
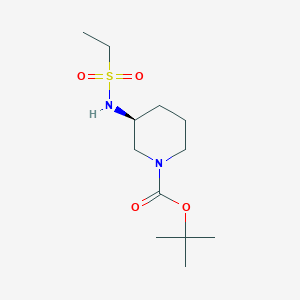
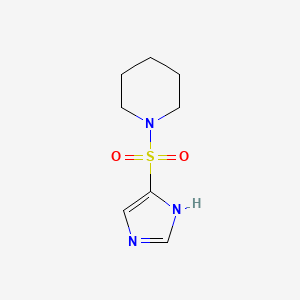
![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)

